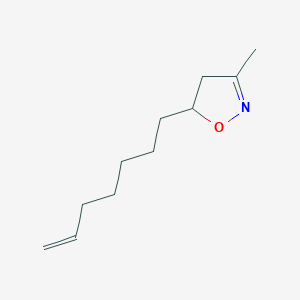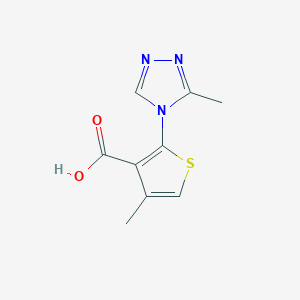
4-Methyl-2-(3-methyl-4H-1,2,4-triazol-4-yl)thiophene-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-2-(3-methyl-4H-1,2,4-triazol-4-yl)thiophene-3-carboxylic acid is a heterocyclic compound that contains both a thiophene ring and a triazole ring These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under specific conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis. Catalysts may also be used to accelerate the reaction and improve the overall yield.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-2-(3-methyl-4H-1,2,4-triazol-4-yl)thiophene-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide variety of functional groups, depending on the nucleophile or electrophile used.
Wissenschaftliche Forschungsanwendungen
4-Methyl-2-(3-methyl-4H-1,2,4-triazol-4-yl)thiophene-3-carboxylic acid has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or as a ligand for receptor binding studies.
Medicine: The compound’s biological activity makes it a candidate for drug development. It has been investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 4-Methyl-2-(3-methyl-4H-1,2,4-triazol-4-yl)thiophene-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The triazole ring is known to interact with metal ions, which can play a role in the compound’s biological activity. Additionally, the thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, further contributing to its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methyl-4H-1,2,4-triazole-3-thiol: This compound contains a triazole ring similar to 4-Methyl-2-(3-methyl-4H-1,2,4-triazol-4-yl)thiophene-3-carboxylic acid but lacks the thiophene ring.
2-(4-Methyl-1,2,4-triazol-3-yl)thiophene: This compound contains both a thiophene and a triazole ring but differs in the position of the methyl group and the carboxylic acid functionality.
Uniqueness
This compound is unique due to the presence of both a thiophene and a triazole ring in its structure This combination of rings imparts distinct chemical properties and biological activities that are not observed in compounds containing only one of these rings
Eigenschaften
CAS-Nummer |
105920-82-9 |
|---|---|
Molekularformel |
C9H9N3O2S |
Molekulargewicht |
223.25 g/mol |
IUPAC-Name |
4-methyl-2-(3-methyl-1,2,4-triazol-4-yl)thiophene-3-carboxylic acid |
InChI |
InChI=1S/C9H9N3O2S/c1-5-3-15-8(7(5)9(13)14)12-4-10-11-6(12)2/h3-4H,1-2H3,(H,13,14) |
InChI-Schlüssel |
DTNGZNHGORZJEQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CSC(=C1C(=O)O)N2C=NN=C2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


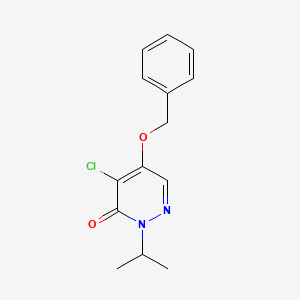
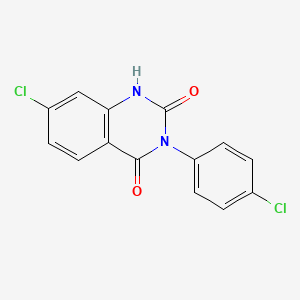
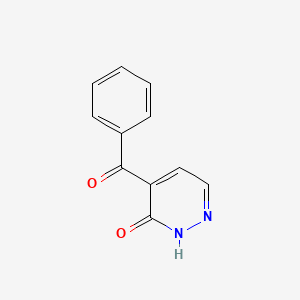
![methyl 2-(9H-pyrido[3,4-b]indole-1-carbonyl)benzoate](/img/structure/B12908387.png)

![N-{[2-(4-Nitrophenyl)ethoxy]carbonyl}cytidine](/img/structure/B12908398.png)
![6-Chloro-N-[(4-methoxyphenyl)methyl]-5-nitropyrimidin-4-amine](/img/structure/B12908400.png)
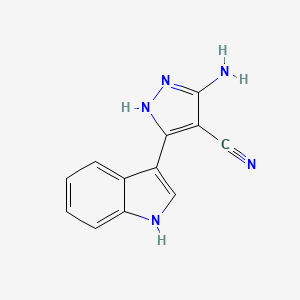
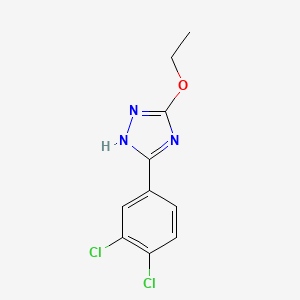
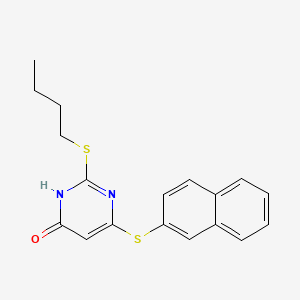
![3-[6-(2-Fluorobenzoyl)-2-oxo-1,3-benzoxazol-3(2H)-yl]propanenitrile](/img/structure/B12908427.png)

![methyl 2-(4,9-dihydro-3H-pyrido[3,4-b]indol-1-yl)benzoate](/img/structure/B12908433.png)
